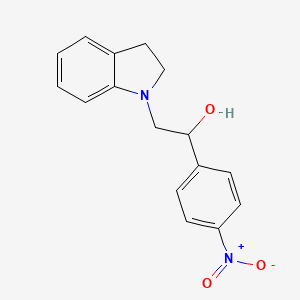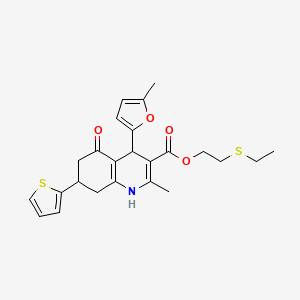
2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol, also known as DINE, is a chemical compound with potential applications in scientific research. DINE is a derivative of indole, which is a common building block in the synthesis of many biologically active compounds. In
Wirkmechanismus
2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to a certain extent but not fully. The exact mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol is not fully understood, but it is thought to bind to a specific site on the receptor and stabilize a conformation that is different from the one stabilized by full agonists or antagonists. This results in a unique pharmacological profile that may have therapeutic potential.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. These include changes in intracellular calcium levels, cAMP levels, and gene expression patterns. 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol has also been shown to induce head-twitch behavior in mice, which is a common behavioral assay used to assess the activity of psychedelic compounds. However, the full extent of the biochemical and physiological effects of 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol is not yet fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol in scientific research is its high affinity and selectivity for the 5-HT2A receptor. This allows for more precise and specific modulation of this receptor compared to other compounds that may bind to multiple receptors. However, one limitation of using 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol is its relatively low potency as a partial agonist. This may require higher concentrations of 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol to achieve the desired effect, which could lead to non-specific effects or toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol. One area of interest is the development of more potent and selective analogs of 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of the 5-HT2A receptor in the pathophysiology of various disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol and its potential as a tool compound for studying the structure-activity relationships of 5-HT2A receptor ligands.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol has potential applications in scientific research due to its ability to bind to and modulate the activity of certain receptors in the brain. Specifically, 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychoactive drugs, such as LSD and psilocybin. 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-nitrophenyl)ethanol has been used as a tool compound to study the structure-activity relationships of 5-HT2A receptor ligands and to investigate the role of this receptor in various neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(13-5-7-14(8-6-13)18(20)21)11-17-10-9-12-3-1-2-4-15(12)17/h1-8,16,19H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFROHRKSHBVGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3957183.png)
![2,6-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3957190.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957198.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B3957200.png)
![(3,4-dihydro-1H-isochromen-1-ylmethyl){[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B3957205.png)
![(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3957209.png)

![2,5-dimethoxybenzaldehyde [3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3957236.png)
![4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3957239.png)

![6,8-dichloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957250.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-methylbutanoate](/img/structure/B3957266.png)
![5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride](/img/structure/B3957268.png)
![1,3-dimethyl-5-{1-[(2-oxo-2-phenylethyl)amino]propylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957282.png)